molecular formula C9H11N3O2S B2586849 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 807283-74-5

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2586849
CAS No.: 807283-74-5
M. Wt: 225.27
InChI Key: MIYWZRKAJSDVTK-UHFFFAOYSA-N
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Description

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine dioxides. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines features of both benzene and thiadiazine rings, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the ortho-lithiation of benzaldehyde derivatives followed by cyclization with sulfur dioxide and sulfuryl chloride

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave technology to enhance reaction rates and yields .

Chemical Reactions Analysis

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine monohydrate for cyclization, sulfur dioxide for sulfonylation, and various isocyanates for carbamoylation .

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its pharmacological properties.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Mechanism of Action

Comparison with Similar Compounds

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features and pharmacological activities. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of structural features and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWZRKAJSDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807283-74-5
Record name 3-[(methylamino)methyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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